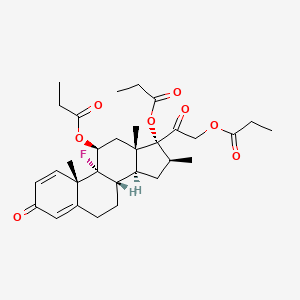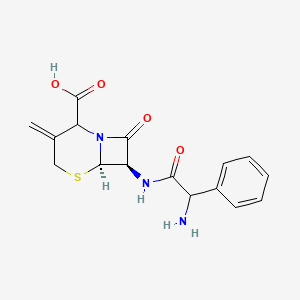
N-t-Butyl N-Deactyl Linezolid
Overview
Description
N-t-Butyl N-Deactyl Linezolid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butylamino group, a fluoro-substituted phenyl ring, and an oxazolidinone core.
Mechanism of Action
Target of Action
The primary target of Linezolid and its related compounds is the bacterial 23S ribosomal RNA of the 50S subunit . This target plays a crucial role in bacterial protein synthesis, which is essential for bacterial reproduction .
Mode of Action
Linezolid Impurity 11, similar to Linezolid, likely exerts its antibacterial activity by inhibiting the initiation of bacterial protein synthesis . More specifically, it binds to the 23S ribosomal RNA of the 50S subunit . This binding prevents the formation of the 70S initiation complex, which is essential for bacterial reproduction .
Biochemical Pathways
The inhibition of the 70S initiation complex disrupts the protein synthesis in bacteria, affecting various biochemical pathways. This disruption can lead to the bacteriostatic effect against both enterococci and staphylococci and bactericidal effect against most isolates of streptococci .
Pharmacokinetics
In pediatrics, reducing the linezolid dosing interval to 8 hours is suggested . Blood level monitoring should be considered in populations that are vulnerable to Linezolid underexposure or overexposure .
Result of Action
The result of Linezolid Impurity 11’s action would be the inhibition of bacterial growth due to the disruption of protein synthesis. This can lead to the effective treatment of infections caused by susceptible Gram-positive bacteria .
Action Environment
The action, efficacy, and stability of Linezolid Impurity 11 could be influenced by various environmental factors. For instance, storage conditions can affect the stability of Linezolid in parenteral nutrition mixtures . Furthermore, drug-drug interactions can significantly impact the pharmacokinetics of Linezolid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-t-Butyl N-Deactyl Linezolid typically involves multiple steps, including the formation of the oxazolidinone ring and the introduction of the tert-butylamino and fluoro-substituted phenyl groups. Common synthetic routes may involve the use of reagents such as tert-butylamine, fluoroaniline, and various protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-t-Butyl N-Deactyl Linezolid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-t-Butyl N-Deactyl Linezolid is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be used in the study of enzyme interactions and protein binding due to its specific structural features. It can serve as a probe to investigate biological pathways and molecular mechanisms.
Medicine
In medicine, this compound has potential applications as a pharmaceutical agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials and chemical processes. Its unique properties may contribute to the creation of advanced polymers, coatings, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-t-Butyl N-Deactyl Linezolid include other oxazolidinones and fluoro-substituted phenyl derivatives. Examples include:
- (5S)-5-[(methylamino)methyl]-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one
- (5S)-5-[(tert-butylamino)methyl]-3-(4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This combination allows for unique interactions with biological targets and distinct chemical reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(5S)-5-[(tert-butylamino)methyl]-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O3/c1-18(2,3)20-11-14-12-22(17(23)25-14)13-4-5-16(15(19)10-13)21-6-8-24-9-7-21/h4-5,10,14,20H,6-9,11-12H2,1-3H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALVQHTYSGMMGS-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











